Barium tellurate

Description

Historical Context and Evolution of Tellurium-Oxygen System Research

The story of tellurium compounds begins with the discovery of the element itself. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein first identified tellurium in gold ore from Transylvania. wikipedia.orgnumberanalytics.com It was officially named in 1798 by Martin Heinrich Klaproth, who derived the name from the Latin word "tellus," meaning "earth". wikipedia.orgnumberanalytics.comscielo.br

Early research into tellurium chemistry naturally led to the investigation of its oxides. Tellurium dioxide (TeO₂), prepared by the oxidation of tellurium metal, was one of the first and most fundamental compounds studied. numberanalytics.com It served as a crucial starting material for synthesizing other tellurium compounds. numberanalytics.com The broader family of elements to which tellurium belongs—including oxygen, sulfur, and selenium—was eventually grouped together and named the chalcogens. oup.comcsic.es

Despite its early discovery, the chemistry of tellurium, particularly organotellurium chemistry, remained relatively unexplored for a significant period. For instance, only about 50 papers on the subject were published between 1910 and 1950. scielo.br The initial perception of tellurium compounds as malodorous and difficult to handle may have contributed to this slow development. scielo.br However, foundational work on the synthesis and characterization of tellurium compounds laid the groundwork for future advancements in understanding the tellurium-oxygen system and its derivatives, including the barium tellurates. numberanalytics.comscielo.br

Fundamental Principles Governing Barium-Tellurium-Oxygen Chemical Systems

The formation and stability of compounds within the barium-tellurium-oxygen system are governed by fundamental thermodynamic and chemical principles. The system primarily involves the chemical interactions between barium oxide (BaO) and tellurium oxides, most notably tellurium dioxide (TeO₂) and tellurium trioxide (TeO₃).

Tellurium exhibits multiple oxidation states, with +4 and +6 being the most common in its oxide compounds. wikipedia.org The +4 state gives rise to tellurites, while the +6 state forms tellurates. Tellurium dioxide is an amphoteric substance, meaning it can react with both acids and bases. wikipedia.org Its reaction with basic oxides like BaO is the foundational principle for forming barium tellurites. wikipedia.orgchemicalbook.com

The synthesis of these compounds typically involves solid-state reactions at elevated temperatures. chemicalbook.com For example, heating a mixture of barium carbonate (BaCO₃) and tellurium dioxide (TeO₂) leads to a sequence of phase formations. chemicalbook.com As the temperature increases from 500 to 850°C, different phases can be isolated, starting from tellurium-rich compounds and progressing to barium-rich ones. chemicalbook.com The specific phase that forms is highly dependent on the stoichiometry of the reactants and the reaction temperature. chemicalbook.com The study of phase equilibria in such ternary oxide systems is crucial for identifying stable compounds and understanding their formation conditions. nist.govsemanticscholar.org

BaO + TeO₂ → BaTeO₃ (Barium Tellurite (B1196480) formation) chemicalbook.com

BaO + TeO₃ → BaTeO₄ (Barium Tellurate (B1236183) formation)

The reduction of barium tellurate can also be used to produce barium telluride (BaTe). chemicalbook.com The stability and interconversion of these phases are dictated by the thermodynamics of the Ba-Te-O system.

Classification and Structural Diversity of this compound and Tellurite Phases

The barium-tellurium-oxygen system is characterized by significant structural diversity, arising from the different oxidation states of tellurium and the various ways the resulting polyhedra can connect. The primary classification is based on the oxidation state of tellurium: tellurites contain Te⁴⁺, while tellurates contain Te⁶⁺. cambridge.org

Barium Tellurites (Te⁴⁺): In tellurites, the Te⁴⁺ cation, with its stereochemically active lone pair of electrons, typically forms asymmetric coordination polyhedra, such as trigonal pyramids (TeO₃) or disphenoidal TeO₄ units. cambridge.orgnih.gov

Barium Metatellurite (BaTeO₃): This is a common phase formed from the 1:1 reaction of BaO and TeO₂. chemicalbook.com

Barium Tellurite Monohydrate (BaTeO₃·H₂O): The crystal structure of this hydrated form has been determined, providing insight into the coordination environment. cambridge.org

Other Tellurite Phases: A range of other tellurite phases with different Ba:Te ratios, such as BaTe₂O₆ and BaTe₄O₉, have been identified in the BaO–TeO₂ system. chemicalbook.com More complex tellurites containing additional elements, like BaCu₂Te₂O₆Cl₂, have also been synthesized, showcasing layered structures built from Te₂O₆ units. acs.orgfigshare.comnih.gov

Barium Tellurates (Te⁶⁺): In tellurates, the Te⁶⁺ cation is typically found in a more symmetric, octahedral [TeO₆]⁶⁻ coordination environment, though tetrahedral TeO₄²⁻ ions also exist. ontosight.aiscispace.comresearchgate.net These polyhedra can be isolated or can polymerize by sharing corners, edges, or even faces to form complex chains, layers, and frameworks. cambridge.orgresearchgate.net

Barium Orthotellurate (BaTeO₄): This compound features the tetrahedral tellurate ion (TeO₄²⁻) and crystallizes in a tetragonal structure. ontosight.aiwikidata.org

Phases with Octahedral Tellurium: Many complex tellurates feature the TeO₆ octahedron. For example, the compound BaNi₂TeO₆ has a layered honeycomb lattice where Ni²⁺ and Te⁶⁺ ions occupy alternating layers. acs.orgacs.org In Ba₃Zn₆[TeO₆][Si₂O₇]₂, isolated [TeO₆]⁶⁻ octahedra are integral to the three-dimensional anionic network. scispace.com The ability of TeO₆ octahedra to form rare face-sharing dimers, [Te₂O₉]⁶⁻, has also been observed in related alkali-rare earth tellurates. researchgate.net

The remarkable structural variety of this system is a key area of research, with new phases and complex architectures continuing to be discovered.

Data Tables

Table 1: Key this compound and Tellurite Phases

| Compound Formula | Name | Tellurium Oxidation State | Crystal System | Reference |

|---|---|---|---|---|

| BaTeO₃ | Barium Tellurite | +4 | Orthorhombic (for monohydrate) | chemicalbook.comcambridge.org |

| BaTeO₄ | This compound | +6 | Tetragonal | ontosight.aiwikidata.org |

| BaTe₂O₆ | Barium Ditellurite | +4 | - | chemicalbook.com |

| Ba₂TeO₅ | Dibarium Tellurite | +4 | - | chemicalbook.com |

Table 2: Structural Characteristics of Selected Tellurium-Oxygen Anions

| Anion/Unit | Tellurium Oxidation State | Coordination Geometry | Polymerization | Example Compound | Reference |

|---|---|---|---|---|---|

| TeO₃²⁻ | +4 | Trigonal Pyramidal | Monomeric or forms polymers | BaTeO₃ | chemicalbook.comcambridge.org |

| TeO₄²⁻ | +6 | Tetrahedral | Monomeric | BaTeO₄ | ontosight.ai |

| [TeO₆]⁶⁻ | +6 | Octahedral | Monomeric or forms polymers | BaNi₂TeO₆, Ba₃Zn₆[TeO₆][Si₂O₇]₂ | scispace.comacs.org |

Properties

CAS No. |

14899-38-8 |

|---|---|

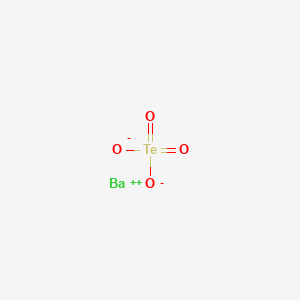

Molecular Formula |

BaO4Te |

Molecular Weight |

328.9 g/mol |

IUPAC Name |

barium(2+);tellurate |

InChI |

InChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

MADYYGTXXCOMRD-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Tellurate Compounds

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions are the most conventional and widely employed methods for the synthesis of polycrystalline barium tellurate (B1236183) ceramics. These techniques involve the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired barium tellurate phase through diffusion and reaction in the solid state.

Ceramic Processing Routes

Ceramic processing is a traditional solid-state method for producing this compound powders and dense ceramic bodies. This technique typically involves the intimate mixing of stoichiometric amounts of precursor materials, followed by calcination at high temperatures to induce the chemical reaction and formation of the desired compound.

The common precursors for the synthesis of this compound via this route are barium carbonate (BaCO₃) and tellurium dioxide (TeO₂). The powders are thoroughly mixed, often through ball milling, to ensure homogeneity and increase the contact surface area between the reactants, which enhances the reaction kinetics. The mixture is then heated in a furnace, with the specific temperature and duration determining the resulting this compound phase. For instance, different stoichiometries of BaO and TeO₂ can yield various compounds such as BaTeO₃, BaTe₂O₆, Ba₂TeO₅, and BaTe₄O₉. The formation of these phases is highly dependent on the reaction temperature, which can range from 550 °C to 950 °C. core.ac.uk

The general reaction can be represented as:

xBaCO₃ + yTeO₂ → BaₓTeᵧO₍ₓ₊₂ᵧ₎ + xCO₂

Subsequent to calcination, the resulting powder may undergo further processing, such as grinding to achieve a fine particle size, pressing into desired shapes (e.g., pellets), and sintering at elevated temperatures to obtain dense ceramic bodies with low porosity.

Table 1: Parameters for Ceramic Processing of this compound Compounds

| Target Compound | Precursors | Typical Temperature Range (°C) |

| Various Barium Tellurates | BaCO₃, TeO₂ | 550 - 950 core.ac.uk |

Flux Growth Methods for Single Crystal Development

The flux growth method is a high-temperature solution growth technique used to produce single crystals of materials that have very high melting points or decompose before melting. In this method, a "flux" material with a lower melting point is used as a solvent to dissolve the reactants. The mixture is heated to a temperature where the reactants dissolve in the flux, and then slowly cooled, allowing for the crystallization of the desired compound from the saturated solution.

While specific examples of flux growth for this compound single crystals are not extensively documented in the readily available literature, the principles of this method are applicable. For complex oxides, suitable fluxes can include alkali metal halides (e.g., KCl), borates (e.g., B₂O₃), or other low-melting-point oxides. wikipedia.org The choice of flux is critical and depends on its ability to dissolve the barium and tellurium precursors without reacting to form unwanted byproducts. The process involves heating the mixture of precursors and flux in a crucible (often made of platinum to withstand the high temperatures and corrosive environment) to a temperature above the liquidus of the system, holding it at that temperature to ensure complete dissolution and homogenization, and then slowly cooling to facilitate crystal growth. wikipedia.orgrsc.org

Solution-Based Approaches

Solution-based synthesis methods offer an alternative to high-temperature solid-state reactions, often allowing for the formation of crystalline materials at lower temperatures. These techniques provide better control over particle size, morphology, and homogeneity.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method is particularly effective for synthesizing crystalline inorganic materials.

For the synthesis of tellurates, this method has been successfully employed to produce new one-dimensional tellurate structures. core.ac.uk In a typical procedure, soluble salts of the desired cations and a tellurium source are dissolved in water. The pH of the solution is often adjusted, and the mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the product. While detailed experimental reports specifically for this compound are scarce, analogous hydrothermal synthesis of other metal tellurates suggests that precursors like barium chloride or barium hydroxide could be reacted with a soluble tellurate or telluric acid under controlled temperature and pH conditions to yield this compound nanocrystals or powders. core.ac.uk

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. The choice of solvent can significantly influence the reaction pathways and the properties of the resulting products due to differences in solvent polarity, boiling point, and coordinating ability. This method has been used for the synthesis of various inorganic nanostructures, including some telluride compounds. taylorandfrancis.com

The application of solvothermal synthesis to this compound would involve reacting barium and tellurium precursors in a suitable organic solvent, such as an alcohol or an amine, within an autoclave at elevated temperatures and pressures. The organic solvent can act as a solvent, a reducing agent, or a capping agent to control the growth and morphology of the resulting particles. While specific experimental details for the solvothermal synthesis of this compound are not widely reported, the general methodology provides a potential route for the low-temperature synthesis of nanostructured this compound materials.

Melt-Quenching Fabrication of Barium Tellurite (B1196480) Glasses

Melt-quenching is a common and effective technique for the fabrication of amorphous materials, or glasses. This method involves melting the constituent raw materials at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent crystallization and "freeze" the disordered liquid structure into a solid glass.

For the fabrication of barium tellurite glasses, the process typically begins with mixing high-purity barium carbonate (BaCO₃) and tellurium dioxide (TeO₂) powders in the desired molar ratios. nsf.gov The mixture is then placed in a crucible, often made of platinum, and heated in a furnace to temperatures typically ranging from 800 °C to 850 °C to ensure complete melting and homogenization of the components. nsf.govtsijournals.com The molten liquid is then rapidly cooled, or "quenched," by pouring it onto a pre-heated metal plate (such as stainless steel or brass) or between two metal plates. nsf.gov This rapid cooling prevents the atoms from arranging into a crystalline lattice, resulting in an amorphous solid. To relieve internal stresses that can develop during the rapid cooling process and to improve the stability of the glass, an annealing step is often performed. This involves heating the quenched glass to a temperature near its glass transition temperature (Tg) and holding it for a period before slowly cooling it to room temperature. tsijournals.com

Table 2: Parameters for Melt-Quenching of Barium Tellurite Glasses

| Precursors | Melting Temperature (°C) | Quenching Method | Annealing Temperature (°C) |

| BaCO₃, TeO₂ | 800 - 850 nsf.govtsijournals.com | Plate quenching nsf.gov | ~320 core.ac.uk |

Thin Film Deposition Techniques

Thin film deposition of complex oxides like this compound can be achieved through various physical and chemical methods. Physical Vapor Deposition (PVD) techniques, such as Molecular Beam Epitaxy, involve the deposition of vaporized material onto a substrate in a vacuum environment. wikipedia.orguakron.edu Chemical methods, like sol-gel processing, utilize chemical precursors in solution to form a film through a series of hydrolysis and condensation reactions. rsc.org

Molecular Beam Epitaxy (MBE) is a sophisticated PVD technique renowned for its ability to grow high-quality, single-crystal thin films with atomic-layer precision. nih.gov The process takes place in an ultra-high vacuum environment, which minimizes contamination and allows for in-situ characterization of the growing film. mit.edu While direct reports on the MBE growth of this compound are scarce, the successful synthesis of epitaxial perovskite-like BaTeO₃ thin films by the related technique of Pulsed Laser Deposition (PLD) strongly suggests the feasibility of using MBE. osti.govarxiv.org

Detailed Research Findings:

In a typical MBE process for a complex oxide, elemental sources of barium and tellurium would be heated in effusion cells until they evaporate. scholarsresearchlibrary.com The resulting atomic or molecular beams travel in a straight line through the vacuum chamber and impinge upon a heated single-crystal substrate. The substrate is chosen to have a crystal lattice that is compatible with that of this compound to promote epitaxial growth, where the crystal lattice of the film aligns with that of the substrate. For perovskite oxides, substrates like strontium titanate (SrTiO₃) are commonly used. nih.govbohrium.com

The key parameters that would need to be precisely controlled during the MBE growth of this compound include:

Substrate Temperature: This influences the surface mobility of the adatoms and the crystalline quality of the film. For related complex oxides, growth temperatures can range from 600 to 850 °C. utwente.nl

Flux of Barium and Tellurium: The ratio of the fluxes of the constituent elements determines the stoichiometry of the film. Effusion cell temperatures are carefully controlled to maintain the desired flux rates.

Oxygen Partial Pressure: An oxygen plasma source is typically used to provide reactive oxygen species necessary for the formation of the tellurate. The oxygen partial pressure is a critical parameter for achieving the correct oxidation state of tellurium and ensuring phase stability.

Growth Rate: MBE is a relatively slow deposition technique, with typical growth rates on the order of a few angstroms per second, which allows for precise thickness control at the atomic layer level.

Interactive Data Table: Hypothetical MBE Growth Parameters for this compound

| Parameter | Value | Purpose |

| Substrate | SrTiO₃ (100) | Provides a suitable crystal lattice for epitaxial growth. |

| Substrate Temperature | 700 - 800 °C | Optimizes adatom mobility and crystallinity. |

| Barium Effusion Cell Temperature | 500 - 600 °C | Controls the flux of barium. |

| Tellurium Effusion Cell Temperature | 300 - 400 °C | Controls the flux of tellurium. |

| Oxygen Partial Pressure | 1 x 10⁻⁶ - 1 x 10⁻⁵ Torr | Provides reactive oxygen for tellurate formation. |

| Growth Rate | 0.1 - 0.5 Å/s | Allows for atomic layer precision. |

Note: The values in this table are hypothetical and based on typical parameters for the MBE growth of similar complex oxides. Actual optimal conditions would need to be determined experimentally.

The sol-gel process is a versatile wet-chemical technique for fabricating ceramic thin films at relatively low temperatures. researchgate.net It involves the transition of a solution system (the "sol") into a solid-like gel phase. While there is a lack of specific literature detailing the sol-gel synthesis of this compound thin films, a viable synthetic route can be proposed by combining the well-established sol-gel chemistry of barium-containing precursors and tellurium-containing precursors. researchgate.netresearchgate.net

Detailed Research Findings:

A hypothetical sol-gel process for this compound would begin with the selection of appropriate precursors for barium and tellurium. Barium acetate [Ba(CH₃COO)₂] is a common and relatively inexpensive precursor for barium in sol-gel synthesis. rroij.comosti.govrsc.orgtue.nlresearchgate.net For tellurium, tellurium alkoxides such as tellurium(IV) isopropoxide [Te(OCH(CH₃)₂)₄] or tellurium(IV) ethoxide [Te(OC₂H₅)₄] are potential candidates. researchgate.netresearchgate.nettees.ac.uk

The synthesis would proceed through the following general steps:

Sol Preparation: Barium acetate would be dissolved in a suitable solvent, such as acetic acid or 2-methoxyethanol. rroij.com Separately, the tellurium alkoxide would be dissolved in an alcohol, often with the addition of a chelating agent like citric acid or acetylacetone to control its high reactivity towards hydrolysis. researchgate.netinoe.ro The two solutions would then be mixed in the desired stoichiometric ratio.

Hydrolysis and Condensation: The addition of water, either directly or from the atmosphere, initiates hydrolysis of the precursors, leading to the formation of hydroxyl groups. Subsequent condensation reactions between these hydroxyl groups, or between hydroxyl and alkoxide groups, result in the formation of Ba-O-Te linkages, creating a polymer-like network that forms the gel. youtube.com

Film Deposition: The prepared sol is then deposited onto a substrate using techniques like spin-coating or dip-coating. utwente.nl This results in a thin, uniform wet film.

Drying and Annealing: The wet film is first dried at a low temperature (e.g., 100-150 °C) to remove the solvent. utwente.nl A subsequent high-temperature annealing (calcination) step is then performed to decompose the organic residues and crystallize the amorphous gel into the desired this compound phase. Annealing temperatures for similar perovskite materials are typically in the range of 600-900 °C. tue.nlresearchgate.net

Interactive Data Table: Proposed Sol-Gel Parameters for this compound Thin Film Synthesis

| Parameter | Material/Condition | Purpose |

| Barium Precursor | Barium Acetate | Source of barium. |

| Tellurium Precursor | Tellurium(IV) Isopropoxide | Source of tellurium. |

| Solvent | Acetic Acid, 2-Methoxyethanol, Isopropanol | To dissolve precursors and control viscosity. |

| Chelating Agent | Citric Acid | To stabilize the tellurium precursor and control hydrolysis rate. researchgate.net |

| Deposition Method | Spin-coating (e.g., 3000 rpm for 30s) | To form a uniform thin film. |

| Drying Temperature | 100 - 150 °C | To evaporate the solvent from the wet film. |

| Annealing Temperature | 600 - 800 °C | To crystallize the amorphous gel into this compound. |

Note: This proposed sol-gel route is based on the synthesis of related materials, and the specific parameters would require experimental optimization for the successful synthesis of phase-pure this compound thin films.

Crystallographic and Structural Characterization of Barium Tellurate Compounds

Advanced X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a fundamental and powerful tool for the structural characterization of crystalline materials, including barium tellurate (B1236183). By analyzing the diffraction pattern produced when X-rays interact with a material, detailed information about its crystal lattice, phase composition, and other structural parameters can be obtained.

Single crystal X-ray diffraction (SC-XRD) is the premier technique for the precise determination of a compound's crystal structure, including the identification of different polymorphic phases. For barium tellurate (BaTeO₄), SC-XRD studies have been instrumental in resolving its atomic arrangement.

Recent research has shown that BaTeO₄ crystallizes in a monoclinic system. The structure was determined to belong to the space group P2₁/c. Detailed crystallographic data obtained from single-crystal analysis is summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.25 |

| b (Å) | 7.86 |

| c (Å) | 9.14 |

| α (°) | 90.00 |

| β (°) | 91.95 |

| γ (°) | 90.00 |

| Volume (ų) | 449.02 |

The atomic positions within the unit cell have also been determined, revealing the precise coordination environment of the barium and tellurium atoms researchgate.net. This level of detail is crucial for understanding the structure-property relationships in this compound. The data for these atomic positions are provided in the following table.

| Atom | Wyckoff Position | x | y | z |

|---|---|---|---|---|

| Ba | 4e | 0.174909 | 0.671068 | 0.802867 |

| Te | 4e | 0.289208 | 0.309492 | 0.462191 |

| O1 | 4e | 0.073847 | 0.149223 | 0.435479 |

| O2 | 4e | 0.267468 | 0.374064 | 0.65495 |

| O3 | 4e | 0.210696 | 0.481708 | 0.33414 |

| O4 | 4e | 0.437555 | 0.773842 | 0.561908 |

PXRD is instrumental in confirming the phase purity of a synthesized this compound sample. By comparing the experimental diffraction pattern to a database of known patterns, the presence of any impurities or different polymorphic forms can be identified.

Rietveld refinement is a powerful analytical method that involves fitting a calculated diffraction pattern to an experimental one. This technique allows for the refinement of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancies. For a multiphase sample, Rietveld refinement can provide a quantitative determination of the weight fraction of each phase. In the context of this compound, this would be crucial for quantifying the proportions of different polymorphs or identifying and quantifying any precursor or decomposition products. The process involves minimizing the difference between the observed and calculated diffraction profiles, yielding a wealth of structural information.

For isostructural compounds like calcium tellurate (CaTeO₄) and strontium tellurate (SrTeO₄), their structures have been successfully determined from X-ray powder data, demonstrating the utility of this technique for tellurate compounds iucr.org.

Neutron Diffraction Studies for Light Atom Positioning

Neutron diffraction is a powerful crystallographic technique that is particularly adept at locating light atoms, such as hydrogen, in a crystal structure. This is due to the fact that neutrons are scattered by the atomic nucleus, and the scattering length does not systematically depend on the atomic number, unlike in X-ray diffraction where scattering is from the electron cloud.

While specific neutron diffraction studies on this compound are not prominently documented in the available literature, the technique's application to related tellurate and oxide materials highlights its potential for refining the structure of this compound, especially if hydrated phases or protonated species are present. For instance, neutron diffraction has been successfully employed to redetermine the crystal structure of tellurium dioxide and to precisely locate hydrogen positions in telluric acid, Te(OH)₆ ias.ac.inwikipedia.org.

In a hypothetical neutron diffraction study of a hydrated this compound, the precise positions of the hydrogen atoms within the water molecules could be determined, providing a detailed understanding of the hydrogen bonding network. This information is often crucial for explaining the stability and properties of hydrated compounds.

Electron Microscopy and Diffraction for Microstructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the microstructure of materials. When coupled with electron diffraction, these methods offer a comprehensive analysis of the morphology, crystal structure, and defects at the micro- and nanoscale.

Although specific electron microscopy studies on this compound are not detailed in the provided search results, the general applicability of these techniques to inorganic crystalline materials is well-established.

Scanning Electron Microscopy (SEM) would be employed to visualize the particle size, shape, and surface morphology of this compound powders. This is important for understanding the material's processing and potential applications.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the imaging of individual crystallites, grain boundaries, and crystal defects.

Selected Area Electron Diffraction (SAED) , a technique performed within a TEM, can be used to obtain a diffraction pattern from a very small region of the sample (nanometer scale). This is particularly useful for identifying the crystal structure of individual nanoparticles or different phases within a heterogeneous material. The resulting diffraction pattern provides information about the crystal lattice and symmetry.

The application of these techniques would be invaluable in characterizing the microstructure of synthesized this compound, correlating it with its synthesis conditions and ultimate material properties.

Polyhedral Coordination Environments of Tellurium and Barium

The arrangement of atoms in a crystal structure can be described in terms of coordination polyhedra, where a central atom is surrounded by a number of nearest-neighbor atoms. The analysis of these polyhedra is fundamental to understanding the bonding and structural stability of the compound.

The bond lengths between the central atom and the surrounding oxygen atoms provide further insight into the nature of the chemical bonds. In the TeO₄ tetrahedron of BaTeO₄, there are two shorter (1.84 Å) and two longer (1.85 Å) Te-O bond lengths researchgate.net. The Ba-O bond distances range from 2.75 to 3.23 Å researchgate.net.

While the determined structure of BaTeO₄ contains tellurium in the +6 oxidation state (Te⁶⁺), it is also important to consider the coordination of tellurium in the +4 oxidation state (Te⁴⁺), as it is a common oxidation state for tellurium and may be present in related tellurite (B1196480) compounds or as a defect.

The stereochemically active lone pair of electrons on the Te⁴⁺ cation leads to a greater diversity of coordination polyhedra compared to the more regular octahedral or tetrahedral coordination of Te⁶⁺. The most common coordination polyhedra for Te⁴⁺ are:

TeO₃ Trigonal Pyramid: This is a very common coordination for Te⁴⁺, where the tellurium atom is bonded to three oxygen atoms, with the lone pair of electrons occupying the apex of a tetrahedron. This one-sided coordination is a hallmark of tellurites nih.gov.

TeO₄ Disphenoid (or Seesaw): In this arrangement, the Te⁴⁺ atom is bonded to four oxygen atoms. This can be visualized as a trigonal bipyramid where one of the equatorial positions is occupied by the lone pair of electrons.

The specific coordination of Te⁴⁺ in a given compound depends on the other cations present and the synthesis conditions. The analysis of these polyhedral units is crucial for understanding the structural chemistry of tellurite compounds and for predicting their properties.

Analysis of Te(VI) Coordination (e.g., TeO₆ octahedra)

In this compound compounds, as in the vast majority of tellurates, the tellurium(VI) atom exhibits a distinct and consistent coordination environment. It is almost exclusively found in a regular octahedral coordination with six oxygen atoms, forming the [TeO₆]⁶⁻ anionic group. This arrangement is a hallmark of hexavalent tellurium chemistry in oxides.

The TeO₆ octahedra are typically characterized by their high degree of symmetry. The Te-O bond lengths within these octahedra are relatively uniform, though minor distortions can occur depending on the surrounding crystal lattice and the nature of the charge-balancing cations. For instance, in the complex structure of barium zinc tellurate disilicate, the Te(VI) cation is octahedrally coordinated by six oxygen atoms with Te-O distances ranging from 1.874 Å to 1.935 Å materialsproject.org. These bond lengths are consistent with those observed in other well-characterized tellurates. The rigidity and stability of the TeO₆ octahedron make it a fundamental building block in the crystal structures of many complex tellurate compounds.

Barium Coordination Polyhedra

The large ionic radius of the barium cation (Ba²⁺) allows for a high degree of flexibility in its coordination environment, leading to a variety of coordination polyhedra in its compounds. Unlike smaller cations that have more stringent geometric requirements, barium can accommodate a wide range of coordination numbers (CN), typically from 6 to 12.

In complex oxides like tellurates, barium's coordination number is often high, reflecting an efficient packing of atoms in the crystal lattice. Common coordination polyhedra for barium include distorted versions of cuboctahedra (CN=12), anticuboctahedra, and monocapped or bicapped square antiprisms (CN=9 or 10).

Specific examples within tellurate-containing structures illustrate this variability:

In the barium zinc tellurate disilicate Ba₃Zn₆[TeO₆][Si₂O₇]₂, there are two distinct barium sites. One Ba²⁺ ion is coordinated by six oxygen atoms in a distorted octahedral arrangement, while the other is surrounded by seven oxygen atoms, forming a [BaO₇] polyhedron materialsproject.org.

In a heterobimetallic barium cobalt complex, the barium centers exhibit coordination numbers of eight and nine, forming [BaO₇N] and [BaO₇N₂] coordination spheres, respectively shef.ac.ukfishersci.com.

In barium pertechnetate, Ba[TcO₄]₂, which shares structural similarities with some complex oxides, the Ba²⁺ cation is 12-coordinate, forming a [BaO₁₂] icosahedron with Ba-O bond distances ranging from 2.89 to 3.08 Å.

The specific geometry and coordination number adopted by the barium ion are influenced by the size, charge, and bonding requirements of the other constituent ions in the crystal structure.

Table 1: Coordination Environment of Barium in Selected Compounds

| Compound | Barium Site | Coordination Number | Polyhedron Geometry | Ba-O Bond Length Range (Å) |

|---|---|---|---|---|

| Ba₃Zn₆[TeO₆][Si₂O₇]₂ | Ba1 | 6 | Distorted Octahedron | N/A |

| Ba₃Zn₆[TeO₆][Si₂O₇]₂ | Ba2 | 7 | Irregular Polyhedron | N/A |

| Ba[TcO₄]₂ | Ba1 | 12 | Icosahedron | 2.89 - 3.08 |

Crystal Chemistry of Complex Barium Transition Metal Tellurates

The incorporation of transition metals into this compound structures gives rise to a rich variety of complex oxides with diverse structural frameworks and interesting physical properties. The interplay between the large Ba²⁺ cations, the stable TeO₆ octahedra, and the variable coordination geometries of transition metals leads to unique crystal chemistries.

Barium Niobium/Tantalum Tellurate Frameworks

A review of the current scientific literature and crystallographic databases indicates that well-characterized crystalline framework structures containing barium, niobium or tantalum, and tellurium as primary components are not prevalent. While numerous complex oxides based on barium niobates (e.g., Ba(NbO₃)₂) and tantalates (e.g., BaTaO₂N) have been synthesized and studied, the incorporation of tellurium into these frameworks to form stable, ordered structures appears to be uncommon or has not been extensively investigated. The synthesis of such quaternary oxides can be challenging due to competing phases and the different chemical behaviors of tellurium, niobium, and tantalum under typical solid-state reaction conditions.

Barium Zinc Tellurate Disilicate Structures

A specific example of a complex tellurate is the barium zinc tellurate disilicate, Ba₃Zn₆[TeO₆][Si₂O₇]₂. This compound features a unique and intricate three-dimensional structure. It was synthesized via a high-temperature solid-state reaction and its crystal structure was determined by single-crystal X-ray diffraction materialsproject.org.

The structure is composed of several distinct polyhedral units:

TeO₆ octahedra : As discussed, these are regular octahedra with Te-O distances between 1.874 Å and 1.935 Å.

ZnO₄ tetrahedra and ZnO₆ octahedra : Unusually, zinc is present in two different coordination environments within the same structure.

Si₂O₇ disilicate groups : Two SiO₄ tetrahedra share a common oxygen atom to form a "bow-tie" like disilicate unit.

BaO₆ and BaO₇ polyhedra : These serve as the charge-balancing cations within the framework.

Table 2: Crystallographic Data for Ba₃Zn₆[TeO₆][Si₂O₇]₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.975 |

| b (Å) | 11.505 |

| c (Å) | 5.142 |

| β (°) | 107.437 |

| Volume (ų) | 901.7 |

| Z | 2 |

Layered Barium Nickel Tellurate Structures

The compound BaNi₂TeO₆ serves as an excellent example of a layered barium transition metal tellurate. It possesses a structure built from distinct layers of [Ni₂TeO₆]²⁻ separated by Ba²⁺ ions. This compound has been synthesized as a single crystal, allowing for detailed structural and magnetic characterization.

The crystal structure of BaNi₂TeO₆ consists of:

Ni²⁺ honeycomb layers : The nickel ions form a two-dimensional honeycomb lattice within the ab plane. Each Ni²⁺ is octahedrally coordinated by oxygen atoms.

Te⁶⁺ triangular layers : The tellurium atoms, also in octahedral TeO₆ coordination, form a triangular lattice that is situated within the centers of the nickel honeycombs.

Intercalated Ba²⁺ ions : The barium ions reside between these [Ni₂TeO₆]²⁻ layers, providing charge balance and influencing the interlayer spacing and magnetic interactions.

This layered arrangement leads to anisotropic physical properties, particularly in its magnetic behavior, where the interactions within the honeycomb layers are dominant.

Other Ternary and Quaternary this compound Systems

The structural chemistry of barium tellurates extends beyond simple binary and pseudo-binary systems to a variety of more complex ternary and quaternary oxides. These materials are of interest for their diverse crystal structures and potential applications in areas such as dielectric materials and magnetic systems. The incorporation of additional cations into the this compound framework allows for a wide range of structural modifications, primarily based on the perovskite structure.

Ternary this compound Systems

Ternary systems of the general formula Ba-M-Te-O, where M is a divalent or other metal cation, exhibit a rich variety of crystal structures. A prominent family within this group is the double perovskites with the stoichiometry Ba₂MTeO₆.

Ba₂MTeO₆ (M = Ca, Mg, Co, Ni, Mn, Zn):

These compounds often adopt structures related to the perovskite family, with ordering of the M and Te cations on the B-sites.

Ba₂CaTeO₆ and Ba₂MgTeO₆: These compounds crystallize in the cubic double perovskite structure, belonging to the space group Fm-3m. chalcogen.roresearchgate.net In this arrangement, the Ca²⁺/Mg²⁺ and Te⁶⁺ ions are ordered in a rock-salt fashion over the octahedral sites. chalcogen.roresearchgate.net For Ba₂CaTeO₆, the lattice constant has been reported as approximately 8.39 Å. chalcogen.ro

Ba₂CoTeO₆: At room temperature, this compound adopts a 6L-trigonal perovskite structure with the space group P-3m1. arxiv.org The structure consists of dimers of face-sharing octahedra. arxiv.org The lattice parameters are a = 5.7996(1) Å and c = 14.2658(3) Å. arxiv.org

Ba₂NiTeO₆: This material is described as a buckled honeycomb lattice antiferromagnet. ansto.gov.auansto.gov.au

Ba₂MnTeO₆: The crystal structure of this compound has been a subject of discussion. While some reports suggest a trigonal space group (R-3m), other studies using neutron diffraction indicate an undistorted cubic phase with the space group Fm-3m. whiterose.ac.ukresearchgate.netarxiv.org This highlights the subtle structural variations that can occur in these systems.

Ba₂ZnTeO₆: This compound exhibits a trigonal symmetry with the space group R-3m at ambient conditions and undergoes a ferroelastic structural transition to a monoclinic C2/m phase at approximately 150 K.

Mixed-Valence Ternary Systems:

An interesting example of a mixed-valence ternary this compound is BaCuTeO₃TeO₄ . This compound contains both tellurium(IV) and tellurium(VI). It crystallizes in the orthorhombic space group Ama2 with lattice parameters a = 5.4869(8) Å, b = 15.412(1) Å, and c = 7.2066(4) Å. researchgate.net The structure features distinct TeO₆ octahedra and TeO₄ polyhedra, reflecting the different oxidation states of tellurium. researchgate.net

The crystallographic data for selected ternary this compound systems are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ba₂CaTeO₆ | Cubic | Fm-3m | 8.39 | 8.39 | 8.39 | 90 |

| Ba₂CoTeO₆ | Trigonal | P-3m1 | 5.7996 | 5.7996 | 14.2658 | 90 |

| Ba₂MnTeO₆ | Cubic | Fm-3m | ||||

| BaCuTeO₃TeO₄ | Orthorhombic | Ama2 | 5.4869 | 15.412 | 7.2066 | 90 |

| Ba₂ZnTeO₆ (RT) | Trigonal | R-3m |

Quaternary this compound Systems

The inclusion of a fourth element, typically an alkali metal, leads to the formation of quaternary barium tellurates. These compounds also frequently exhibit perovskite-related structures.

Ba₂-A-Te-O (A = Alkali Metal) Systems:

Compounds with the general formula Ba₂A₂Te₂O₉ (where A is an alkali metal) have been synthesized and structurally characterized. These belong to the family of triple perovskites.

Ba₂K₂Te₂O₉ and Ba₂KNaTe₂O₉: Both of these compounds are isotypic and crystallize in the 6H-BaTiO₃ structure type, which belongs to the hexagonal space group P6₃/mmc. iucr.orgnih.gov In these structures, the larger Ba²⁺ and K⁺ (or a mix of Ba²⁺ and K⁺) cations occupy the A-sites, while Te⁶⁺ and a second Ba²⁺ or Na⁺ cation occupy the octahedral B-sites. iucr.org

The crystallographic data for these quaternary this compound systems are presented in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Ba₂K₂Te₂O₉ | Hexagonal | P6₃/mmc | |||

| Ba₂KNaTe₂O₉ | Hexagonal | P6₃/mmc |

Advanced Spectroscopic Investigations of Barium Tellurate Compounds

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface wikipedia.orgcarleton.edubgu.ac.il. In the study of barium tellurate (B1236183), XPS provides critical insights into the surface chemistry, identifying the oxidation states of barium, tellurium, and oxygen, which is essential for understanding the material's properties and performance in various applications.

The fundamental principle of XPS involves irradiating a material with a beam of X-rays, which causes the ejection of core-level electrons wikipedia.org. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms wikipedia.orgcarleton.edu.

While specific XPS data for barium tellurate is not widely available in the public domain, the expected binding energies can be inferred from the analysis of related barium and tellurium compounds. For barium, the Ba 3d core level spectrum is typically analyzed. The Ba 3d region exhibits a doublet corresponding to the Ba 3d₅/₂ and Ba 3d₃/₂ spin-orbit components, with a separation of approximately 15.3 eV thermofisher.com. In various barium compounds such as barium oxide (BaO), barium carbonate (BaCO₃), and barium sulfate (BaSO₄), the Ba 3d₅/₂ peak is consistently observed around 780.0 eV to 780.1 eV, indicative of the Ba²⁺ oxidation state thermofisher.com.

For tellurium, the Te 3d core level is of primary interest. The binding energy of the Te 3d electrons is highly sensitive to the oxidation state of the tellurium atom. In its metallic form, the Te 3d₅/₂ peak is found at approximately 573.0 eV thermofisher.com. When tellurium is oxidized, the binding energy shifts to higher values. For instance, in tellurium dioxide (TeO₂), where tellurium is in the +4 oxidation state, the Te 3d₅/₂ peak is observed at around 576.3 eV thermofisher.com. For tellurates, where tellurium exists in a higher oxidation state (+6), a further shift to higher binding energy is expected.

The analysis of the O 1s peak in the XPS spectrum of this compound would provide information on the oxygen bonding within the tellurate group (Te-O) and its interaction with barium.

Detailed Research Findings

A typical XPS analysis of a this compound sample would involve acquiring a survey scan to identify all the elements present on the surface. High-resolution scans of the Ba 3d, Te 3d, and O 1s regions would then be performed to determine the chemical states and quantify the elemental composition.

Based on the known chemistry of this compound (BaTeO₄), the barium is expected to be in the +2 oxidation state, and the tellurium in the +6 oxidation state. The oxygen would be in the -2 oxidation state. The corresponding XPS data would be expected to reflect this.

The following table summarizes the expected and reference binding energies for the core levels of the elements in this compound.

| Element | Core Level | Expected Binding Energy (eV) in this compound | Reference Compound | Reference Binding Energy (eV) | Oxidation State |

| Barium (Ba) | Ba 3d₅/₂ | ~780.0 - 781.0 | BaSO₄ | 780.1 thermofisher.com | +2 |

| Ba 3d₃/₂ | ~795.3 - 796.3 | BaSO₄ | 795.4 | +2 | |

| Tellurium (Te) | Te 3d₅/₂ | > 576.3 | TeO₂ | 576.3 thermofisher.com | +6 |

| Te 3d₃/₂ | > 586.7 | TeO₂ | 586.7 | +6 | |

| Oxygen (O) | O 1s | ~530.0 - 531.0 | Metal Oxides | Varies | -2 |

It is important to note that the actual binding energies can be influenced by factors such as surface charging, the specific crystal structure, and the presence of any surface contaminants. Therefore, experimental verification is crucial for a precise determination of the surface composition and oxidation states of this compound.

Theoretical and Computational Chemistry of Barium Tellurate Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For barium tellurate (B1236183), such calculations would be invaluable.

Prediction of Optoelectronic Properties

The prediction of optoelectronic properties, including the absorption coefficient, refractive index, and dielectric function, is a direct outcome of DFT-based electronic structure calculations. Without foundational DFT studies on barium tellurate, these properties remain computationally unverified. Such predictions are essential for evaluating the potential of this compound in optical and electronic applications.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the time-dependent behavior of atoms and molecules, offering a view of structural dynamics, phase transitions, and thermal properties. There are no known published MD simulation studies specifically focused on this compound. Such research would be instrumental in understanding its structural stability at different temperatures and pressures, as well as the dynamics of any potential phase changes.

First-Principles Investigations of Thermodynamic Stability and Reaction Feasibility

First-principles calculations, based on quantum mechanics, can be used to predict the thermodynamic stability of a compound by calculating its formation energy. These methods can also assess the feasibility of different synthesis routes and predict potential decomposition pathways. The scientific literature currently lacks first-principles studies on the thermodynamic stability and reaction feasibility of this compound.

Boltzmann Transport Theory for Charge Carrier Transport

The Boltzmann transport equation is a key tool for predicting the transport properties of materials, such as electrical and thermal conductivity, and the Seebeck coefficient, which are critical for thermoelectric applications. The application of Boltzmann transport theory to understand charge carrier transport in this compound has not been documented. Such a study would require initial electronic structure data from DFT calculations to determine the band structure from which transport properties can be derived.

Functional Properties and Advanced Material Applications of Barium Tellurates

Optical and Photonic Applications

Barium tellurate (B1236183) glasses are characterized by a high refractive index, good chemical durability, and thermal stability, making them promising candidates for various optical and photonic applications. researchgate.net The incorporation of barium oxide into the tellurite (B1196480) glass network modifies its structure, influencing its optical characteristics. researchgate.net

Nonlinear Optical Properties

Barium tellurate materials exhibit significant third-order nonlinear optical susceptibility, a key property for applications in all-optical switching and signal processing. researchgate.net The high electronic polarizability of tellurite glasses contributes to this nonlinearity. researchgate.net Research has shown that the addition of modifiers like barium oxide can disrupt the glass network, leading to an increase in non-bridging oxygen (NBO) units, which can further enhance the nonlinear optical response. researchgate.net

Studies on various tellurite glass compositions have reported high values of third-order nonlinear susceptibility (χ(3)). For instance, some tellurite-based glasses have demonstrated χ(3) values significantly higher than that of silica glass. researchgate.net While specific values for pure this compound are not extensively documented in readily available literature, the trend in tellurite glass systems suggests that the presence of heavy metal oxides like barium oxide contributes favorably to the nonlinear optical properties. The nonlinear refractive index is another crucial parameter, and its enhancement is often associated with the high polarizability of the constituent ions in barium tellurite glasses. researchgate.net

Table 1: Nonlinear Optical Properties of Selected Tellurite-Based Glasses

| Glass Composition | Third-Order Nonlinear Susceptibility (χ(3)) (esu) | Nonlinear Refractive Index (n₂) (m²/W) | Reference |

| TeO₂-based glass | 1.4 × 10⁻¹² | - | researchgate.net |

| Erbium-doped barium tellurite glasses | - | Varies with doping | researchgate.net |

| Thulium-doped barium tellurite glasses | - | Varies with doping | researchgate.net |

Note: The table presents data for tellurite-based glasses to provide context for the potential nonlinear optical properties of barium tellurates. Specific data for a pure this compound composition is limited in the reviewed literature.

Laser Host Materials and Fiber Lasers

The unique properties of this compound glasses make them excellent host materials for rare-earth ions used in solid-state lasers. researchgate.net Their low phonon energies reduce non-radiative decay rates, leading to higher quantum efficiencies for the luminescence of dopant ions like erbium (Er³⁺), neodymium (Nd³⁺), and thulium (Tm³⁺). researchgate.netmdpi.com This characteristic is crucial for achieving efficient laser action.

Barium tellurite glasses offer good solubility for rare-earth ions, allowing for higher doping concentrations without significant quenching effects, which is advantageous for developing compact and high-gain laser systems. researchgate.netoptica.org The broad emission and absorption spectra of rare-earth ions in these glasses are beneficial for developing tunable and ultrashort-pulse lasers. researchgate.net

While barium tellurite glasses show great promise as a gain medium for fiber lasers, specific performance data for fiber lasers based exclusively on this compound is not extensively detailed in the available research. optica.orgsoton.ac.ukbohrium.comdntb.gov.ua However, the general properties of tellurite fibers, such as high gain per unit length and broad transmission in the infrared, suggest that barium tellurite fibers would be strong candidates for mid-infrared fiber laser applications. mdpi.comtandfonline.commdpi.com

Optical Limiting Devices

The nonlinear absorption properties of barium tellurite glasses make them suitable for use in optical limiting devices, which protect sensitive optical components from high-intensity laser damage. Research on thulium-doped and erbium-doped barium tellurite glasses has shown reverse saturable absorption behavior, a key mechanism for optical limiting. researchgate.netresearchgate.net This phenomenon is attributed to two-photon absorption. researchgate.netresearchgate.net

Studies have indicated that the optical limiting threshold of these glasses can be influenced by the concentration of rare-earth dopants and the formation of non-bridging oxygen atoms in the glass structure. researchgate.netresearchgate.net For instance, in thulium-doped barium zinc tellurite glasses, the optical limiting threshold was found to decrease with increasing thulium concentration. researchgate.net

Table 2: Optical Limiting Threshold of Doped Barium Tellurite Glasses

| Glass System | Dopant | Optical Limiting Threshold (W/m²) | Reference |

| Barium Zinc Tellurite | Thulium | 2.38 × 10¹² to 3.91 × 10¹² | researchgate.net |

| Barium Tellurite | Erbium | 2.749 × 10¹² to 3.930 × 10¹² | researchgate.net |

Optoelectronic Device Components

The versatile optical and physical properties of barium tellurates make them suitable for various optoelectronic device components. researchgate.netmdpi.com Their high refractive index is advantageous for the fabrication of miniaturized optical components. When doped with rare-earth ions such as Dysprosium (Dy³⁺), barium tellurite glasses exhibit strong photoluminescence, making them candidates for applications in white LEDs and display devices. thaiscience.info

The development of thin films of this compound opens up possibilities for their integration into planar lightwave circuits and other integrated optoelectronic devices. researchgate.net The combination of their linear and nonlinear optical properties, along with their stability, positions barium tellurates as a promising material platform for the next generation of photonic and optoelectronic systems. researchgate.netmdpi.comscispace.com

Optical Waveguide Fabrication

This compound glasses are considered promising materials for the fabrication of optical waveguides due to their high refractive index and good transparency in the visible and near-infrared regions. tandfonline.comresearchgate.netresearchgate.net These properties allow for strong light confinement and efficient propagation within the waveguide structure. The compatibility of this compound glasses with rare-earth doping further enhances their potential for the development of active optical waveguides, such as waveguide amplifiers and lasers. tandfonline.comresearchgate.net

Femtosecond laser writing is a technique that has been successfully employed to fabricate waveguides in other tellurite glasses, and it is expected that this technique could also be applied to this compound glasses. tandfonline.com The fabrication of high-quality, low-loss optical waveguides is a critical step towards the realization of integrated photonic circuits based on this compound. While the potential is significant, detailed reports on the specific fabrication processes and performance of optical waveguides made exclusively from this compound are limited in the current literature. tandfonline.comresearchgate.netresearchgate.net

Thermoelectric Materials Research

Beyond their optical applications, barium tellurates have also been investigated for their potential in thermoelectric applications. Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them valuable for waste heat recovery and solid-state cooling.

Research into this compound-based materials for thermoelectric applications is an emerging field. The general approach involves strategies to enhance the dimensionless figure of merit (ZT), which is a key parameter for thermoelectric performance. This is typically achieved by increasing the electrical conductivity and Seebeck coefficient while reducing the thermal conductivity. While specific ZT values for this compound are not widely reported, related compounds such as barium telluride have been the subject of thermoelectric research. The exploration of nanostructuring and doping strategies in this compound systems could potentially lead to enhanced thermoelectric properties. Further research is needed to fully evaluate the thermoelectric potential of this compound compounds. archive.orgresearchgate.net

Dielectric Properties and High-Frequency Applications

This compound ceramics are the subject of significant research for their promising dielectric properties, particularly for high-frequency applications. bohrium.com These materials are investigated for their potential use in microwave devices and other electronic components where specific dielectric characteristics are required. bohrium.com

Intermediate Dielectric Permittivity Ceramics

This compound ceramics exhibit intermediate dielectric permittivity (εr), a property that makes them suitable for various electronic applications. The dielectric properties of several phases of this compound have been measured at microwave frequencies, demonstrating their potential as high-quality dielectric materials. bohrium.com

For example, different compositions of this compound ceramics show a range of dielectric constants and quality factors (Q x f), which are crucial parameters for high-frequency performance. The quality factor multiplied by frequency (Q x f) is a key metric for evaluating the energy loss of a dielectric material at microwave frequencies. bohrium.com

| Compound | Dielectric Permittivity (εr) | Quality Factor (Q x f) (GHz) | Temperature Coefficient of Resonant Frequency (TCf) (ppm/°C) |

|---|---|---|---|

| BaTe4O9 | 17.5 | 54,700 | -90 |

| BaTe2O6 | 21 | 50,300 | -51 |

| BaTeO3 | 10 | 34,000 | -54 |

| Ba2TeO5 | 17 | 49,600 | -124 |

Low-Temperature Co-fired Ceramic (LTCC) Systems Integration

This compound ceramics are extensively investigated as a new system for Low-Temperature Co-fired Ceramic (LTCC) technology. bohrium.com LTCC is a multilayer fabrication technique that allows for the integration of passive electronic components into a monolithic ceramic substrate. A key advantage of barium tellurates in this context is their low processing temperatures. bohrium.com

High-density this compound ceramics can be achieved at temperatures as low as 550°C. bohrium.com This low sintering temperature makes them compatible with highly conductive and low-melting-point metal electrodes, such as silver and aluminum, which is a significant advantage in LTCC processing. The ability to co-fire the ceramic with these metals at low temperatures opens up possibilities for creating complex, high-performance microwave modules and devices. bohrium.com Research has also been conducted on new tellurates like BaTiTe3O9, which can be synthesized and sintered at very low temperatures ranging from 625-700°C for LTCC applications. researchgate.net This particular ceramic has a relative dielectric permittivity of 30 at 1 MHz, which is maintained up to the microwave region. researchgate.net

Radiation Attenuation and Shielding Applications

This compound, as a component in glass-ceramic systems, has been studied for its potential in radiation shielding applications. The inclusion of barium oxide in tellurite glass matrices has been shown to enhance their ability to attenuate both gamma rays and neutrons. researchgate.net These materials are of interest for applications in environments with significant radiation fields, such as in nuclear facilities and medical settings.

The effectiveness of a material for radiation shielding is often quantified by parameters like the mass attenuation coefficient, half-value layer (HVL), and fast neutron removal cross-section (ΣR). Studies on tellurite glasses with varying concentrations of barium oxide have shown that increasing the BaO content improves the gamma and neutron shielding characteristics. researchgate.net For instance, in the xBaO-(30-x)TeO2-35Bi2O3-35B2O3 glass system, the gamma shielding effectiveness increases with higher molar percentages of BaO. researchgate.net

| Sample Code | BaO Content (mol%) | Fast Neutron Removal Cross-Section (ΣR) (cm⁻¹) |

|---|---|---|

| BaTBiB-1 | 5 | 0.10179 |

| BaTBiB-2 | 10 | 0.10263 |

| BaTBiB-3 | 15 | 0.10362 |

| BaTBiB-4 | 20 | 0.10581 |

| BaTBiB-5 | 25 | 0.10623 |

The addition of barium fluoride (BaF2) to lead telluride glasses has also been shown to enhance their radiation shielding performance. biointerfaceresearch.comresearchgate.net An increase in BaF2 content leads to a higher mass attenuation coefficient and a decrease in the half-value layer, indicating improved shielding. biointerfaceresearch.comresearchgate.net

Magnetic Properties in Transition Metal Barium Tellurates

The introduction of transition metals into the this compound crystal structure can lead to interesting magnetic properties. These materials are part of a broader class of compounds where the interplay between the transition metal ions' electronic structure and the crystal lattice gives rise to various magnetic phenomena.

A notable example is the transition metal tellurate BaNi2TeO6, which has a layered honeycomb lattice structure. nih.gov This compound exhibits an antiferromagnetic (AFM) transition at approximately 25 K. nih.gov The Curie-Weiss temperature is around -27 K, which suggests the presence of antiferromagnetic interactions without significant magnetic frustration. nih.gov Despite the seemingly straightforward AFM transition, BaNi2TeO6 displays complex field-induced successive magnetic transitions at high magnetic fields (around 16.2 T and 42.2 T), indicating a more intricate spin structure. nih.gov The magnetic properties of such layered honeycomb lattice compounds can be significantly influenced by the intercalated ions, in this case, Ba2+. nih.gov

While extensive research has been conducted on the magnetic properties of transition metal-doped barium compounds like barium hexaferrites and barium titanates, researchgate.netbohrium.comresearchgate.netresearchgate.net detailed studies on a wide range of transition metal-doped barium tellurates are still an emerging area of materials science. The existing findings on compounds like BaNi2TeO6 suggest that transition metal barium tellurates are a promising class of materials for exploring novel magnetic states. nih.gov

Solid State Chemistry and Crystal Engineering Principles in Barium Tellurates

Structure-Property Relationship Elucidation

The relationship between the crystal structure of barium tellurates and their physical properties, particularly their dielectric characteristics, is a cornerstone of their scientific investigation. The BaO-TeO₂ system can form several distinct compounds, each with a unique structure and corresponding properties. The coordination of the tellurium ion by oxygen is a key structural determinant. As the ratio of barium to tellurium increases, the oxygen coordination of the tellurium ion evolves from TeO₄ to TeO₆ through intermediate TeO₃₊₁ and TeO₃ polyhedra. This structural variation directly influences the dielectric response of the material.

For instance, a range of barium tellurate (B1236183) dielectric ceramics have been synthesized and characterized for their potential use in Low-Temperature Cofired Ceramics (LTCC) technology for microwave applications. High-density ceramics of various barium tellurate phases can be achieved at temperatures as low as 550°C. These materials exhibit excellent microwave dielectric properties, including intermediate dielectric permittivities (εᵣ) and high-quality factors (Q×f), which are directly correlated to their specific crystal structures.

Below is a table summarizing the measured microwave dielectric properties for several this compound phases, illustrating the clear link between chemical formula (and thus structure) and functional properties. nih.gov

| Compound | Dielectric Permittivity (εᵣ) | Quality Factor (Q×f) (GHz) | Temperature Coefficient of Resonant Frequency (TCf) (ppm/°C) |

| BaTe₄O₉ | 17.5 | 54700 | -90 |

| BaTe₂O₆ | 21.0 | 50300 | -51 |

| BaTeO₃ | 10.0 | 34000 | -54 |

| Ba₂TeO₅ | 17.0 | 49600 | -124 |

Polymorphism and Polytypism in this compound Compounds

Polymorphism is a phenomenon where a solid chemical compound can exist in more than one crystalline form. Polytypism is a specific type of one-dimensional polymorphism that occurs in layered materials, where different crystal structures arise from different stacking sequences of structurally identical layers. nih.gov

While these concepts are fundamental in materials science, well-documented examples of polymorphism and polytypism in simple binary this compound compounds (e.g., BaTeO₃) are not widely reported in the scientific literature. The various reported stoichiometries, such as BaTe₄O₉, BaTe₂O₆, and BaTeO₃, are distinct chemical phases rather than polymorphs of a single compound. nih.gov

However, the phenomenon of polytypism is known to occur in more complex tellurite-based materials, demonstrating its relevance to tellurium oxoanion chemistry. For example, in the family of layered rare-earth tellurite (B1196480) halides, complex structures are formed from cationic [Ln₁₂(TeO₃)₁₂]⁺¹² slabs and anionic layers. mdpi.comresearchgate.net Variations in the stacking sequence of these layers lead to the formation of different polytypes, often analyzed using the order-disorder (OD) theory. mdpi.comresearchgate.netsemanticscholar.org These structures can exhibit different symmetries (e.g., tetragonal or orthorhombic) and unit cell parameters depending on the stacking arrangement, which are classified as Maximum Degree of Order (MDO) polytypes. mdpi.comsemanticscholar.org This illustrates that while not common in simple barium tellurates, the structural principles that allow for polytypism are present in the broader class of materials containing tellurium oxyanions.

Cation Substitution Effects on Structural and Electronic Features

The substitution of cations on either the barium (A-site) or tellurium (B-site) positions in the this compound lattice is a powerful method to engineer the material's structural and electronic properties. This substitution can be either isovalent (substituting an ion with another of the same charge) or aliovalent (substituting with an ion of a different charge).

Isovalent Substitution: A common strategy involves substituting Ba²⁺ with other alkaline earth ions like strontium (Sr²⁺) or calcium (Ca²⁺). Based on analogous perovskite systems like barium titanate (BaTiO₃), this type of substitution directly impacts the crystal lattice parameters. Since Sr²⁺ has a smaller ionic radius than Ba²⁺, its substitution into the this compound lattice is expected to cause a contraction of the unit cell. This would be observable as a shift in X-ray diffraction peaks to higher angles. Such structural modifications can fine-tune the dielectric properties, including the dielectric constant and Curie temperature, if applicable.

Defect Chemistry and Non-stoichiometry Considerations

The properties of crystalline solids like this compound are often governed by defects and deviations from the ideal chemical formula, a concept known as non-stoichiometry. These imperfections can be point defects, such as vacancies, interstitials, or substitutional atoms. aps.org

Cation Non-stoichiometry: This refers to a deviation from the ideal Ba:Te molar ratio. In perovskite-type oxides, A-site (barium) non-stoichiometry can significantly influence transport properties. For example, in yttrium-doped barium zirconate, a barium deficiency has a detrimental impact on proton conductivity. 6gflagship.com Similarly, in barium tellurates, controlling the Ba/Te ratio during synthesis is critical. A slight excess or deficiency of one of the constituent oxides (BaO or TeO₂) can lead to the formation of secondary phases at grain boundaries or a limited solid solution, which in turn affects the dielectric constant, dielectric loss, and other electrical properties.

Oxygen Non-stoichiometry: This type of defect involves the presence of oxygen vacancies (Vₒ) or interstitials. Oxygen vacancies are particularly common in metal oxides and can be formed during high-temperature processing or by synthesis under reducing (oxygen-deficient) atmospheres. In the this compound lattice (e.g., BaTeO₄₋δ, where δ indicates the degree of oxygen deficiency), an oxygen vacancy creates a localized positive charge. To maintain charge neutrality, this charge must be compensated, typically by the reduction of nearby cations (e.g., Te⁶⁺ to a lower oxidation state) or by trapping electrons, forming a color center. These oxygen vacancies and their associated electronic defects can act as charge carriers, increasing electrical conductivity and leakage currents. chalcogen.roaip.org They can also serve as charge trapping sites, influencing polarization and dielectric loss mechanisms. The concentration and mobility of these vacancies are crucial in determining the material's suitability for high-frequency dielectric applications.

Phase Transitions and Thermal Behavior of Barium Tellurate Compounds

Glass Transition Temperature (Tg) Studies in Barium Tellurite (B1196480) Glasses

The glass transition is a reversible transition in amorphous materials from a hard, brittle state to a viscous, rubbery state as temperature increases. wikipedia.org The temperature range over which this occurs is characterized by the glass transition temperature (Tg). netzsch.com For barium tellurite glasses, which are primarily composed of Tellurium dioxide (TeO2) and Barium oxide (BaO), Tg is a key parameter indicating the thermal stability of the glassy state. core.ac.uk

Studies on BaO-TeO2 glass systems show that the Tg is significantly influenced by the concentration of the modifier, BaO. As the molar percentage of BaO increases, the glass transition temperature also tends to increase. core.ac.uk This is attributed to the higher bond enthalpy of Ba-O (562 kJ/mol) compared to Te-O (376 kJ/mol), which strengthens the glass network. core.ac.uk The addition of BaO modifies the network structure by causing a transformation of TeO4 trigonal bipyramids to TeO3 trigonal pyramids. core.ac.uk

The table below presents data from studies on barium tellurite glasses, showing the relationship between BaO content and the glass transition temperature.

| Glass Composition (mol%) | Tg (°C) |

| 90TeO₂ – 10BaO | 318 |

| 85TeO₂ – 15BaO | 322 |

| 80TeO₂ – 20BaO | 327 |

This table is generated based on data reported in scientific literature. core.ac.uk

Thermal Stability and Devitrification Resistance of Glassy Systems

The thermal stability of a glass refers to its ability to resist crystallization, or devitrification, upon heating. d-nb.info This is a crucial property for applications that require the material to remain in an amorphous state, such as in fiber optics. Tellurite glasses are known for their good thermal and chemical stability and high resistance to devitrification. researchgate.net

A common parameter used to evaluate the thermal stability of a glass is the difference between the onset temperature of crystallization (Tx) and the glass transition temperature (Tg), often denoted as ΔT = Tx - Tg. A larger ΔT value indicates a greater resistance to devitrification and thus higher thermal stability.

Research on tellurite-based glass systems has shown how composition affects this stability. For instance, in the 70TeO₂–10P₂O₅–(20-x)ZnO–xBaO system, it was found that increasing the concentration of BaO decreased the thermal stability of the glasses against crystallization. d-nb.info The stability of these glassy systems is a complex interplay of various components, with some additives enhancing stability while others may reduce it. d-nb.info The inherent properties of tellurite glasses, however, provide a robust base for developing materials with tailored thermal characteristics. halide-crylink.com

The following table illustrates the effect of BaO addition on the thermal stability parameter (ΔT) in a specific tellurite-phosphate glass system.

| Glass System | Composition (mol%) | Tg (°C) | Tx (°C) | ΔT (Tx - Tg) (°C) |

| TPZ0B | 70TeO₂–10P₂O₅–20ZnO | 398 | 512 | 114 |

| TPZ5B | 70TeO₂–10P₂O₅–15ZnO–5BaO | 400 | 506 | 106 |

| TPZ10B | 70TeO₂–10P₂O₅–10ZnO–10BaO | 402 | 504 | 102 |

This table is generated based on data reported in scientific literature. d-nb.info

Pressure-Induced Phase Transitions

Pressure can induce significant changes in the crystal structure of materials, leading to phase transitions. While extensive research exists on pressure-induced transitions in related compounds like barium titanate (BaTiO₃) and elemental tellurium, specific data on barium tellurate (B1236183) (e.g., BaTeO₃) is less common in readily available literature. researchgate.netaps.org

For context, elemental tellurium undergoes several structural phase transitions under high pressure. aps.org Similarly, applying pressure to materials like barium titanate can alter its phase, for example, from tetragonal to cubic, and influence its properties. doitpoms.ac.ukmdpi.com It is plausible that barium tellurate compounds would also exhibit structural transformations under high-pressure conditions, potentially altering their electronic and physical properties. However, detailed experimental studies focusing specifically on pressure-induced phase transitions in crystalline this compound are not widely reported.

Future Research Directions and Emerging Paradigms in Barium Tellurate Science

Exploration of Novel Barium Tellurate (B1236183) Stoichiometries and Complex Structures

The exploration of novel stoichiometries and complex crystal structures is a fundamental direction in the advancement of barium tellurate science. While simple barium tellurates are known, the synthesis and characterization of more complex, multi-element compounds are revealing a rich and diverse structural landscape with the potential for new and enhanced properties.

Recent research has demonstrated the synthesis of novel this compound compounds with intricate crystal structures. A notable example is the barium copper tellurite-tellurate, BaCuTeO₃TeO₄, which has been synthesized through crystallization from melts. X-ray diffraction studies have revealed that this compound possesses an orthorhombic symmetry with the space group C¹⁶₂v-Ama2. researchgate.net The structure is characterized by a complex arrangement of BaO₁₀, CuO₅, TeO₆, and TeO₄ polyhedra. researchgate.net The presence of tellurium in two different oxidation states (Te(IV) in TeO₄ and Te(VI) in TeO₆) within the same crystal lattice is a significant feature of this compound. researchgate.net The lone pair of electrons on the Te(IV) ion completes the TeO₄ polyhedron to form a trigonal TeO₄E bipyramid, where E represents the lone pair. researchgate.net

Another example of a complex this compound structure is the barium zinc tellurate disilicate, Ba₃Zn₆[TeO₆][Si₂O₇]₂, synthesized via a high-temperature solid-state reaction. This compound highlights the possibility of incorporating other functional units, in this case, silicate groups, into the this compound crystal structure, leading to even more complex and potentially useful materials.

The investigation of such complex structures is crucial as the arrangement of atoms at the crystalline level dictates the material's macroscopic properties. For instance, the noncentrosymmetric and polar nature of compounds like BaCuTe(₂O)₇, which arises from the specific arrangement of its constituent polyhedra, can lead to interesting piezoelectric or second-harmonic generation properties. researchgate.net

Future research in this area will likely focus on:

The systematic exploration of ternary and quaternary this compound systems containing various transition metals, rare-earth elements, and other functional ions.

The use of diverse synthesis techniques, including hydrothermal, solvothermal, and high-pressure methods, to access new metastable phases with unique structures and properties.

In-depth structural analysis using single-crystal X-ray and neutron diffraction to precisely determine atomic positions and understand the nature of the chemical bonding.

A summary of the crystallographic data for the novel barium copper tellurite-tellurate is provided in the table below.

| Property | Value |

| Chemical Formula | BaCuTeO₃TeO₄ |

| Crystal System | Orthorhombic |

| Space Group | C¹⁶₂v-Ama2 |

| a-axis (Å) | 5.4869(8) |

| b-axis (Å) | 15.412(1) |

| c-axis (Å) | 7.2066(4) |

Development of Multi-Functional this compound Composite Materials

The development of multi-functional composite materials, where this compound is integrated as a functional filler into a host matrix, represents a promising avenue for creating materials with a combination of desirable properties. While research specifically on this compound composites is still emerging, the principles of composite material design and the known properties of barium tellurates suggest significant potential.

The general approach in developing composite materials is to combine a matrix material (typically a polymer, ceramic, or metal) with a filler material that imparts specific functionalities. Barium tellurates, with their interesting dielectric and optical properties, are attractive candidates for use as fillers. For instance, the incorporation of this compound particles into a polymer matrix could lead to a composite with a high dielectric constant, which would be useful for applications in electronic devices such as capacitors and embedded systems.